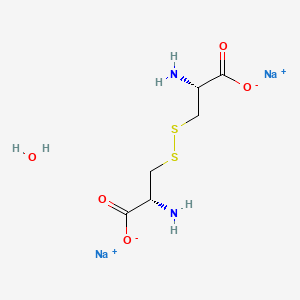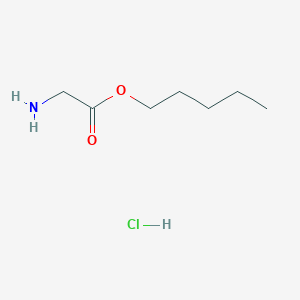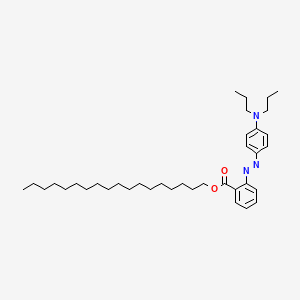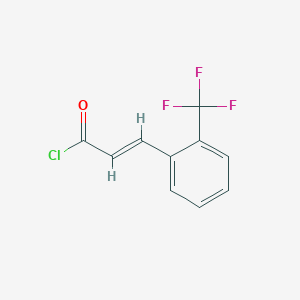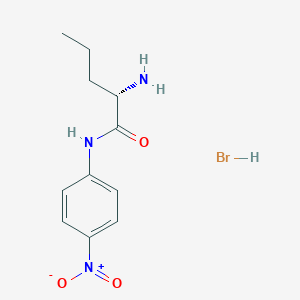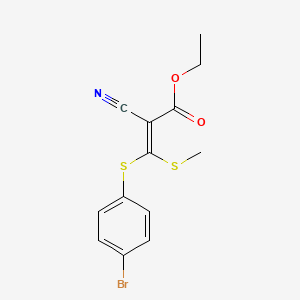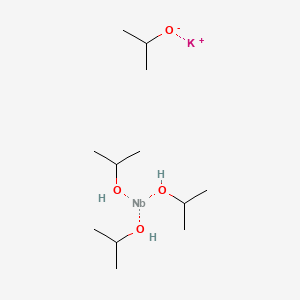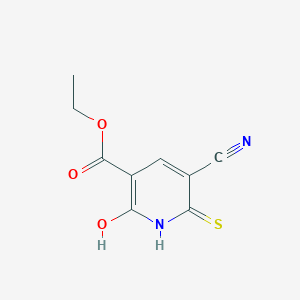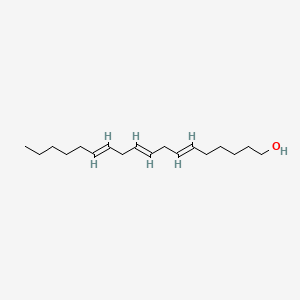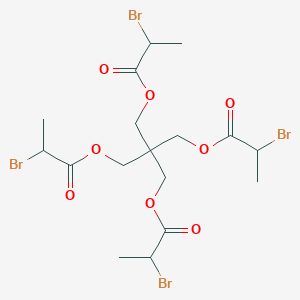
2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate)
Vue d'ensemble
Description
2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate) is a complex organic compound characterized by its multiple bromine atoms and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate) typically involves the esterification of 2,2-bis(hydroxymethyl)propane-1,3-diol with 2-bromopropanoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an anhydrous solvent such as dichloromethane for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions or amines.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Ester Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid in water, while basic hydrolysis can be performed using sodium hydroxide in water.
Major Products
Substitution Reactions: Products depend on the nucleophile used; for example, using hydroxide ions would yield 2,2-bis(((2-hydroxypropanoyl)oxy)methyl)propane-1,3-diyl bis(2-hydroxypropanoate).
Ester Hydrolysis: The major products are 2-bromopropanoic acid and 2,2-bis(hydroxymethyl)propane-1,3-diol.
Applications De Recherche Scientifique
2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate) has several applications in scientific research:
Materials Science: It is used in the synthesis of flame retardant materials due to the presence of bromine atoms.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of brominated compounds on biological systems.
Industrial Applications: The compound is used in the production of polymers and resins with enhanced thermal stability.
Mécanisme D'action
The mechanism of action of 2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate) involves its ability to undergo nucleophilic substitution and ester hydrolysis reactions. The bromine atoms act as leaving groups in substitution reactions, while the ester groups can be hydrolyzed to release carboxylic acids and alcohols. These reactions are facilitated by the presence of suitable nucleophiles and catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(bromomethyl)propane-1,3-diol: Similar in structure but lacks the ester groups.
2,2-Bis(((2-chloropropanoyl)oxy)methyl)propane-1,3-diyl bis(2-chloropropanoate): Similar but with chlorine atoms instead of bromine.
Uniqueness
2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate) is unique due to its multiple bromine atoms and ester groups, which confer specific reactivity and applications, particularly in the synthesis of flame retardant materials and as intermediates in organic synthesis.
Propriétés
IUPAC Name |
[3-(2-bromopropanoyloxy)-2,2-bis(2-bromopropanoyloxymethyl)propyl] 2-bromopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Br4O8/c1-9(18)13(22)26-5-17(6-27-14(23)10(2)19,7-28-15(24)11(3)20)8-29-16(25)12(4)21/h9-12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMPGXHMTXYYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(COC(=O)C(C)Br)(COC(=O)C(C)Br)COC(=O)C(C)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Br4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B3182804.png)
